molecular formula C20H38O2 B110272 Z-13-Octadecen-1-yl acetate CAS No. 60037-58-3

Z-13-Octadecen-1-yl acetate

Cat. No.: B110272
CAS No.: 60037-58-3
M. Wt: 310.5 g/mol
InChI Key: PPNRRQMJESAXGJ-SREVYHEPSA-N
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Description

Z-13-Octadecen-1-yl acetate: is an organic compound with the molecular formula C20H38O2 and a molecular weight of 310.5145 g/mol . It is a carboxylic ester, specifically an acetate ester, and is known for its role as a pheromone in various insect species . The compound is characterized by a long hydrocarbon chain with a double bond in the Z-configuration at the 13th carbon position and an acetate group at the terminal carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-13-Octadecen-1-yl acetate typically involves the esterification of Z-13-Octadecen-1-ol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods: Industrial production of this compound often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-13-Octadecen-1-yl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol, Z-13-Octadecen-1-ol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Z-13-Octadecen-1-oic acid.

    Reduction: Z-13-Octadecen-1-ol.

    Substitution: Various esters or ethers depending on the nucleophile.

Scientific Research Applications

Chemistry: Z-13-Octadecen-1-yl acetate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules, serving as a building block in organic synthesis .

Biology: In biological research, this compound is studied for its role as a pheromone in insect communication. It is used in behavioral studies to understand the mechanisms of pheromone detection and response in insects .

Medicine: While not directly used in medicine, the compound’s role in insect behavior has implications for pest control strategies. By understanding how insects use pheromones, researchers can develop targeted pest management techniques that reduce the reliance on chemical pesticides .

Industry: this compound is used in the formulation of pheromone traps for monitoring and controlling pest populations in agriculture. These traps are environmentally friendly and help reduce crop damage caused by insect pests .

Comparison with Similar Compounds

Uniqueness: Z-13-Octadecen-1-yl acetate is unique due to its specific double bond position and configuration, which confer distinct biological activity as a pheromone. The Z-configuration at the 13th carbon position is crucial for its recognition by insect olfactory receptors, making it highly specific in its action .

Properties

IUPAC Name

[(Z)-octadec-13-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNRRQMJESAXGJ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035777
Record name (Z)-13-Octadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60037-58-3
Record name (Z)-13-Octadecenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60037-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Octadecenyl acetate, (13Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-Octadecen-1-ol, 1-acetate, (13Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-13-Octadecenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-OCTADECENYL ACETATE, (13Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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